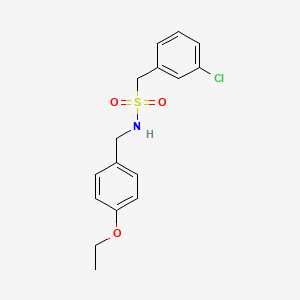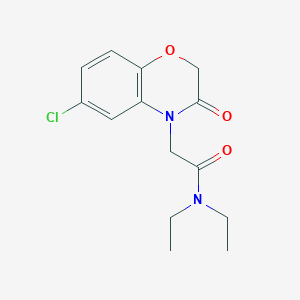![molecular formula C12H19N3O B4677288 N-butyl-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4677288.png)
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea
説明
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea, also known as BPEU, is a chemical compound that has been widely used in scientific research. BPEU is a small molecule that has the potential to modulate various biological processes.
作用機序
The mechanism of action of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea involves the inhibition of PTP activity. PTPs are enzymes that catalyze the dephosphorylation of tyrosine residues on proteins. By inhibiting PTP activity, this compound can modulate various cellular processes that are regulated by tyrosine phosphorylation. This compound has also been shown to modulate the activity of ion channels by binding to specific sites on the channels.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes. This compound has been shown to inhibit the growth of cancer cells by modulating the activity of PTPs. This compound has also been shown to modulate pain perception and thermoregulation by modulating the activity of ion channels. In addition, this compound has been shown to modulate the activity of various enzymes, such as phosphatases and kinases, which are involved in various cellular processes.
実験室実験の利点と制限
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has several advantages for lab experiments. This compound is a small molecule that can easily penetrate cell membranes, making it an ideal tool for investigating intracellular processes. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound has a relatively low potency, which may limit its effectiveness in some experiments. In addition, this compound has a relatively short half-life, which may limit its usefulness in long-term experiments.
将来の方向性
There are several future directions for the use of N-butyl-N'-[1-(3-pyridinyl)ethyl]urea in scientific research. This compound has the potential to be used as a therapeutic agent for various diseases, such as cancer and chronic pain. This compound can also be used as a tool to investigate the role of PTPs and ion channels in various biological processes. In addition, this compound can be used as a starting point for the development of new compounds that modulate PTP and ion channel activity.
Conclusion:
In conclusion, this compound is a small molecule that has the potential to modulate various biological processes. This compound has been extensively used in scientific research as a tool to investigate intracellular processes. The synthesis of this compound is well-established, and the purity of the compound can be easily determined using various analytical techniques. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of this compound in scientific research, including its use as a therapeutic agent and a starting point for the development of new compounds.
科学的研究の応用
N-butyl-N'-[1-(3-pyridinyl)ethyl]urea has been extensively used in scientific research as a tool to investigate various biological processes. This compound has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. This compound has also been shown to modulate the activity of various ion channels, such as TRPM8 and TRPV1, which are involved in pain perception and thermoregulation.
特性
IUPAC Name |
1-butyl-3-(1-pyridin-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-3-4-8-14-12(16)15-10(2)11-6-5-7-13-9-11/h5-7,9-10H,3-4,8H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZATJHFQIMCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-tert-butylphenyl)urea](/img/structure/B4677228.png)

![3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4677236.png)

![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677259.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4677264.png)
![N-(2,5-dichlorophenyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4677269.png)
![1-{2-[4-(3-chlorophenyl)-1-piperazinyl]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4677279.png)
![8-[(2,4-dimethylphenoxy)acetyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4677296.png)
![4-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4677303.png)
![3-{5-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B4677309.png)
![N-cyclopentyl-1-[(4-fluorophenyl)acetyl]-5-indolinesulfonamide](/img/structure/B4677319.png)
